molecular formula C28H34N2O5 B15324661 1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclohexane-1-carboxylic acid

1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclohexane-1-carboxylic acid

Cat. No.: B15324661
M. Wt: 478.6 g/mol
InChI Key: OJTJOBYRIMRYJJ-XMMPIXPASA-N
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Description

1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclohexane-1-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclohexane-1-carboxylic acid typically involves multiple steps:

    Fmoc Protection: The initial step involves the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group.

    Amidation: The protected amino acid is then subjected to amidation with 4-methylpentanoic acid.

    Cyclohexane Carboxylation:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the Fmoc-protected amino group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclohexane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting the amino group during chemical reactions, allowing for selective modifications. The compound’s effects are mediated through pathways involving enzyme inhibition or activation, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(9H-fluoren-9-yl)methoxy]carbonylamino-cyclohexane-1-carboxylic acid
  • 1-[(9H-fluoren-9-yl)methoxy]carbonylamino-cyclobutylmethyl-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness

1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclohexane-1-carboxylic acid is unique due to its specific structural configuration, which includes a cyclohexane ring and a 4-methylpentanamido group. This distinct structure imparts unique chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C28H34N2O5

Molecular Weight

478.6 g/mol

IUPAC Name

1-[[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C28H34N2O5/c1-18(2)24(16-25(31)30-28(26(32)33)14-8-3-9-15-28)29-27(34)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,18,23-24H,3,8-9,14-17H2,1-2H3,(H,29,34)(H,30,31)(H,32,33)/t24-/m1/s1

InChI Key

OJTJOBYRIMRYJJ-XMMPIXPASA-N

Isomeric SMILES

CC(C)[C@@H](CC(=O)NC1(CCCCC1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)C(CC(=O)NC1(CCCCC1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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